molecular formula C12H22BrP B12559306 2-Bromo-1-cyclohexyl-3,4-dimethylphospholane CAS No. 146440-99-5

2-Bromo-1-cyclohexyl-3,4-dimethylphospholane

Cat. No.: B12559306
CAS No.: 146440-99-5
M. Wt: 277.18 g/mol
InChI Key: VPYASXCJSIEHBM-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclohexyl-3,4-dimethylphospholane is an organophosphorus compound characterized by the presence of a bromine atom, a cyclohexyl group, and two methyl groups attached to a phospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylphosphine with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as follows:

Cyclohexylphosphine+BromineThis compound\text{Cyclohexylphosphine} + \text{Bromine} \rightarrow \text{this compound} Cyclohexylphosphine+Bromine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclohexyl-3,4-dimethylphospholane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phospholane ring can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium alkoxides or amines in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Corresponding substituted phospholanes.

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

Scientific Research Applications

2-Bromo-1-cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclohexyl-3,4-dimethylphospholane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phospholane ring play crucial roles in its reactivity. The compound can interact with molecular targets such as enzymes, receptors, and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-cyclohexylphospholane
  • 1-Cyclohexyl-3,4-dimethylphospholane
  • 2-Bromo-3,4-dimethylphospholane

Uniqueness

2-Bromo-1-cyclohexyl-3,4-dimethylphospholane is unique due to the presence of both a cyclohexyl group and two methyl groups on the phospholane ring, which can influence its chemical reactivity and potential applications. The combination of these substituents provides distinct steric and electronic properties compared to similar compounds.

Properties

CAS No.

146440-99-5

Molecular Formula

C12H22BrP

Molecular Weight

277.18 g/mol

IUPAC Name

2-bromo-1-cyclohexyl-3,4-dimethylphospholane

InChI

InChI=1S/C12H22BrP/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11/h9-12H,3-8H2,1-2H3

InChI Key

VPYASXCJSIEHBM-UHFFFAOYSA-N

Canonical SMILES

CC1CP(C(C1C)Br)C2CCCCC2

Origin of Product

United States

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